H-L-Photo-Methionine*HCl
Description
Historical Development of Photo-reactive Amino Acid Analogs
The quest to visualize protein interactions in vivo began with chemical crosslinkers like formaldehyde and glutaraldehyde, which suffered from poor specificity and cellular toxicity. The 1980s saw the first synthetic photo-reactive amino acids designed to overcome these limitations, though early analogs often disrupted native protein folding or required genetic code expansion. A breakthrough emerged in the early 2000s with the creation of diazirine-containing analogs that mimicked natural amino acids structurally and metabolically. This compound, derived from methionine’s core structure, represented a paradigm shift by enabling endogenous incorporation into proteins without perturbing translation fidelity. This innovation built upon decades of work optimizing diazirine photochemistry for biological applications, culminating in tools that combine metabolic compatibility with precise spatiotemporal activation.
Conceptual Framework of Photo-crosslinking Technology
This compound operates through a three-stage mechanism: incorporation, activation, and stabilization. During protein synthesis, mammalian ribosomes integrate the analog at methionine positions due to its structural similarity to the native amino acid. The critical innovation lies in its diazirine ring—a three-membered cyclopropane derivative with two nitrogen atoms—which remains inert until exposed to UV light (typically 300–365 nm). Photoactivation cleaves the diazirine ring, generating a highly reactive carbene intermediate that forms covalent bonds with adjacent electron-rich groups within 3–4 Å. This “zero-length” crosslinking preserves interaction geometries while eliminating the need for exogenous crosslinking agents that might alter cellular physiology.
Table 1: Key Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁N₃O₂·HCl |
| Molecular Weight | 157.17 (free base) |
| Diazirine Activation Range | 300–365 nm |
| Aqueous Solubility | 6 mg/mL (at 25°C) |
| Storage Conditions | 4°C, protected from light |
Significance of this compound in Protein Research
By circumventing the need for genetic manipulation or harsh lysis conditions, this compound has become indispensable for studying transient interactions in membrane proteins and signaling cascades. Its 10–20% incorporation rate into nascent polypeptides strikes a balance between labeling efficiency and preservation of cellular viability. When used alongside complementary analogs like L-Photo-Leucine, the compound increases crosslinking density, enabling detection of weak or short-lived interactions that elude co-immunoprecipitation. Recent applications have uncovered novel interactomes in cholesterol homeostasis and nuclear receptor signaling, demonstrating its capacity to reveal previously undetectable biological pathways.
Evolutionary Context of Diazirine-based Crosslinking Methodologies
Diazirine chemistry represents the third generation of photo-crosslinking technologies, overcoming critical limitations of predecessor systems. First-generation aryl azides required shorter UV wavelengths (250–280 nm) that damaged biomolecules, while benzophenones needed prolonged irradiation and showed preferential reactivity toward C-H bonds. In contrast, this compound’s diazirine group reacts efficiently under milder UV-A exposure (300–365 nm) and forms bonds with diverse amino acid side chains, including amines, thiols, and aromatic rings. This broad reactivity profile, combined with the analog’s minimal steric bulk, allows crosslinking within tightly packed protein interfaces that resist analysis by crystallography or cryo-EM. The method’s evolutionary advantage lies in its orthogonality to other labeling techniques, enabling multi-modal studies when combined with fluorescent tags or proximity ligation assays.
Properties
IUPAC Name |
(2S)-2-amino-4-(3-methyldiazirin-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(8-9-6)3-2-4(7)5(10)11/h4H,2-3,7H2,1H3,(H,10,11)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZILLMARKDNKF-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: H-L-Photo-Methionine*HCl can be synthesized through solution phase peptide synthesis. The synthesis involves incorporating the diazirine group into the methionine amino acid, which allows for photo-crosslinking capabilities .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is typically prepared in a laboratory setting using standard peptide synthesis techniques. The compound is stored at 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: H-L-Photo-Methionine*HCl undergoes photoaffinity labeling reactions upon UV light irradiation (~360 nm). This reaction forms a covalent bond with cellular targets and protein-protein interactions .
Common Reagents and Conditions:
Reagents: Diazirine-containing methionine amino acid, UV light source (~360 nm).
Conditions: Solution phase peptide synthesis, UV light irradiation for photo-crosslinking
Major Products Formed: The major products formed from these reactions are covalently bonded complexes of the photo-crosslinked methionine with cellular targets or protein-protein interactions .
Scientific Research Applications
Applications in Chemical Biology
2.1 Photoaffinity Labeling
One of the primary applications of H-L-Photo-Methionine*HCl is in photoaffinity labeling, which allows researchers to map interactions between proteins within complex biological systems. This technique is crucial for understanding cellular signaling pathways and identifying potential drug targets.
- Case Study: A study demonstrated the use of this compound to identify protein-protein interactions in living cells, showing over 90% recovery of crosslinked proteins after cell lysis .
2.2 Drug Discovery
The incorporation of this compound into peptide libraries aids in the identification and validation of drug targets. Its ability to form covalent bonds with target proteins enhances the specificity and effectiveness of drug candidates.
- Data Table: Applications in Drug Discovery
| Application Area | Description |
|---|---|
| Target Identification | Mapping protein interactions to discover new drug targets |
| Mechanism Probing | Understanding cellular mechanisms by tracking protein modifications |
| Validation of Drug Candidates | Confirming binding interactions between drugs and their targets |
Proteomics and Metabolomics
3.1 Proteome Profiling
This compound is utilized in proteome profiling to elucidate the roles of specific proteins in various biological processes. By crosslinking proteins, researchers can analyze complex mixtures using mass spectrometry.
- Case Study: A recent study used this compound to profile potential targets of staurosporine, revealing insights into its mechanism of action .
3.2 Metabolic Studies
The compound has been explored for its role in metabolic pathways, particularly in studies involving methionine metabolism. By using this compound, researchers can trace metabolic fluxes and identify key regulatory points.
Implications for Antimicrobial Research
Research indicates that methionine analogs, including this compound, can be leveraged to develop antimicrobial agents targeting methionine biosynthesis pathways in bacteria.
Mechanism of Action
The mechanism of action of H-L-Photo-Methionine*HCl involves its incorporation into peptides or small-molecule probes. Upon UV light irradiation (~360 nm), it forms a covalent bond with cellular targets and protein-protein interactions. This photoaffinity labeling allows for the identification and study of molecular targets and pathways involved in various cellular processes .
Comparison with Similar Compounds
H-L-Photo-Methionine·HCl vs. L-Methionine·HCl
L-Methionine·HCl (CAS 6810-12-4) is the hydrochloride salt of the essential amino acid methionine, with a molecular formula of C₅H₁₁NO₂S·HCl and a molecular weight of 185.67 . It serves as a standard component in cell culture media and nutritional supplements. In contrast, H-L-Photo-Methionine·HCl incorporates a diazirine moiety, enhancing its utility in photoaffinity labeling. This structural modification introduces a reactive group absent in L-Methionine·HCl, enabling covalent linkage to binding partners under UV light .
H-L-Photo-Methionine·HCl vs. Fmoc-L-Photo-Methionine
Fmoc-L-Photo-Methionine (CAS 71989-28-1) features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, critical for solid-phase peptide synthesis. Its molecular formula is C₂₀H₂₁NO₄S·HCl (MW 408.91 when including HCl), and it is used to introduce photo-reactive sites during peptide chain assembly . Unlike H-L-Photo-Methionine·HCl, which is deprotected and ready for direct incorporation into biological systems, the Fmoc variant requires cleavage of the protecting group post-synthesis .
Comparative Data Table
Solubility and Handling
- H-L-Photo-Methionine·HCl : Requires UV-compatible handling to avoid premature activation. Solubility data are unspecified but likely comparable to L-Methionine·HCl due to shared HCl salt properties .
- L-Methionine·HCl : Highly soluble in water (100 mM in 0.1 M HCl) .
- Fmoc-L-Photo-Methionine : Requires organic solvents (e.g., DMF) for solubility during peptide synthesis, with strict safety protocols due to hazards outlined in safety data sheets .
Research Findings
- H-L-Photo-Methionine·HCl : Demonstrated efficacy in crosslinking proteins in live cells, enabling identification of interaction partners via mass spectrometry .
- Fmoc-L-Photo-Methionine : Critical for constructing photo-reactive peptides in controlled synthesis environments, though post-cleavage steps add complexity .
Biological Activity
H-L-Photo-Methionine*HCl, a modified form of the essential amino acid methionine, is increasingly recognized for its significant biological activities, particularly in protein-protein interaction studies and photochemical applications. This compound features a diazirine group that enables it to function as a photo-crosslinker, making it an invaluable tool in various fields of biochemical research.
The unique structure of this compound allows it to be incorporated into peptides or small-molecule probes during synthesis. When exposed to ultraviolet (UV) light (typically around 360 nm), the diazirine group undergoes a transformation into a highly reactive carbene intermediate. This intermediate can covalently bind to nearby molecules, including proteins, facilitating the creation of permanent crosslinks between interacting proteins .
Mechanism Overview
- Incorporation : this compound is synthesized and incorporated into proteins during translation.
- Activation : Upon UV light exposure, the diazirine group forms a reactive carbene.
- Crosslinking : The carbene reacts with adjacent molecules, resulting in stable covalent bonds.
Applications in Research
This compound is primarily utilized in:
- Protein-Protein Interaction Studies : It allows researchers to map interactions within living cells, providing insights into cellular processes.
- Bioconjugation : The ability to create stable linkages between biomolecules facilitates the study of complex biological systems .
- Drug Development : Its role in modifying peptides can lead to novel therapeutic agents.
Protein Crosslinking
A notable application of this compound was demonstrated in a study that identified direct interactions between membrane proteins involved in cholesterol homeostasis. By using this compound, researchers were able to uncover previously unknown protein interactions that are crucial for understanding metabolic pathways .
Metabolic Regulation
Research has also indicated that methionine levels can influence cellular metabolism and lifespan. For instance, studies on yeast cells revealed that glucose restriction leads to decreased intracellular methionine levels, which correlates with extended lifespan. This suggests that methionine's biological activity extends beyond simple protein synthesis and may play a role in metabolic regulation .
Comparative Data Table
The following table summarizes the biological activities and applications of this compound compared to traditional methionine:
| Feature | This compound | Traditional Methionine |
|---|---|---|
| Chemical Structure | Contains diazirine for photo-crosslinking | Standard amino acid |
| Crosslinking Capability | Yes | No |
| Use in Protein Studies | High (facilitates interaction mapping) | Limited (not suitable for crosslinking) |
| Impact on Metabolism | Modulates interactions affecting metabolism | Essential for protein synthesis |
| Applications | Drug development, bioconjugation | Nutritional supplement |
Q & A
Q. What are the recommended methods for synthesizing H-L-Photo-Methionine·HCl, and how can its purity be validated?
Synthesis typically involves coupling photoreactive groups to methionine derivatives under controlled acidic conditions. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection, referencing retention times against certified standards. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity by analyzing characteristic proton and carbon signals. Ensure synthesis protocols include ion-exchange chromatography for hydrochloride salt isolation, as described in analogous procedures for amino acid hydrochlorides .
Q. How should researchers handle and store H-L-Photo-Methionine·HCl to maintain stability?
Store the compound at 0–8°C in airtight, light-resistant containers to prevent degradation of the photoreactive group. Use desiccants to avoid moisture absorption, which can hydrolyze the hydrochloride salt. Safety protocols include wearing nitrile gloves and lab coats to prevent skin contact, as outlined in safety data sheets for similar amino acid derivatives .
Q. What analytical techniques are suitable for quantifying H-L-Photo-Methionine·HCl in complex biological matrices?
Employ UV spectrophotometry at wavelengths specific to the photoreactive moiety (e.g., 254–280 nm). For higher specificity, use liquid chromatography-mass spectrometry (LC-MS) with selective ion monitoring (SIM) to distinguish the compound from matrix interferents. Calibrate instruments using standard curves prepared in relevant biological buffers .
Q. How can researchers confirm the identity of H-L-Photo-Methionine·HCl if commercial reference materials are unavailable?
Combine elemental analysis (C, H, N, S, Cl) with Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., carboxylate, amine, and photoreactive moieties). Cross-reference results with literature values for analogous methionine derivatives. For novel compounds, include X-ray crystallography to resolve crystal structure .
Q. What safety precautions are critical when working with H-L-Photo-Methionine·HCl in photoreactive experiments?
Conduct reactions in fume hoods to avoid inhalation of HCl vapors. Use UV-blocking eyewear and shields during photoirradiation steps. Emergency protocols should include immediate rinsing of exposed skin with water and 1 M sodium bicarbonate to neutralize residual acid .
Advanced Research Questions
Q. How can potentiometric titration with derivative analysis resolve ambiguities in quantifying HCl content within H-L-Photo-Methionine·HCl?
Use a standardized NaOH solution to titrate the hydrochloride component. Generate first- and second-derivative plots (d(pH)/dV and d²(pH)/dV²) to identify inflection points, which correspond to equivalence points. This method minimizes errors from weak acid interference (e.g., residual carboxylic groups) and improves endpoint precision compared to visual indicators .
Q. What experimental design considerations are essential for studying H-L-Photo-Methionine·HCl’s photoreactivity in protein labeling?
Optimize light wavelength and exposure time to balance labeling efficiency with protein denaturation risks. Include negative controls (e.g., non-irradiated samples) and competitive inhibitors (e.g., excess methionine) to validate specificity. Use SDS-PAGE and Western blotting to assess labeling efficiency and off-target effects .
Q. How can researchers address contradictions in reaction yields when scaling up H-L-Photo-Methionine·HCl synthesis?
Perform kinetic studies under varying temperatures, pH, and solvent polarities to identify rate-limiting steps. Use design of experiments (DoE) to model interactions between variables. For example, HCl concentration may nonlinearly affect salt precipitation efficiency, requiring iterative optimization .
Q. What advanced spectral techniques differentiate H-L-Photo-Methionine·HCl from its degradation products?
Time-resolved fluorescence spectroscopy can detect changes in photoreactive group stability. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) identifies fragmentation patterns unique to the intact compound versus hydrolyzed byproducts (e.g., free methionine or HCl-adducts) .
Q. How should researchers design dose-response studies to evaluate H-L-Photo-Methionine·HCl’s effects on cellular metabolism?
Use a logarithmic concentration range (e.g., 1 nM–10 mM) to capture threshold and saturation effects. Pair with metabolomics platforms (e.g., GC-MS or LC-MS) to quantify changes in ATP, glutathione, and methionine cycle intermediates. Normalize data to cell viability assays (e.g., MTT) to distinguish toxicity from metabolic modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
